molecular formula C18H15NO3S B2434674 N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide CAS No. 314248-24-3

N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide

Cat. No.: B2434674
CAS No.: 314248-24-3
M. Wt: 325.38
InChI Key: WCYGPLQLYOSVIH-XDHOZWIPSA-N
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Description

“N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide” is a chemical compound. Its molecular formula is C17H13NO3S . It’s worth noting that there’s a similar compound called “N-(4-((2-HYDROXY-NAPHTHALEN-1-YLMETHYLENE)-AMINO)-PHENYL)-ACETAMIDE” with the molecular formula C19H16N2O2 .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, NMR, IR, and UV-Vis spectral techniques . These techniques can provide detailed information about the molecular structure of the compound.

Scientific Research Applications

Antibacterial Applications

One study investigated synthetic derivatives of N-(2-Hydroxy-naphthalen-1-ylmethylene)-4-methyl-benzenesulfonamide for their antibacterial properties. These compounds were found to be potent antibacterial agents against various bacterial strains. Their anti-enzymatic potential was also assessed, with results indicating moderate to weak enzyme inhibition capabilities. This research highlights the potential of these compounds in developing new antibacterial treatments (Abbasi et al., 2015).

Photocatalytic Degradation

Another area of research involves the photocatalytic degradation of naphthalenedisulfonate on colloidal titanium dioxide. The study found that the degradation process starts with the hydroxylation of the surfactant, followed by desulfonation and some mineralization. This process suggests potential environmental applications for the cleanup of naphthalene-related pollutants (Szabó-Bárdos et al., 2008).

Inhibitors of Protein Kinases

Research on isoquinolinesulfonamides, which share a structural resemblance with this compound, demonstrated their ability to inhibit cyclic nucleotide-dependent protein kinases, including protein kinase C. This study presents these compounds as potential therapeutic agents for diseases related to the dysregulation of these kinases (Hidaka et al., 1984).

Fluorescence Sensing and Intracellular Imaging

A naphthalene-based sulfonamide Schiff base, closely related in structure, has been identified as a fluorescence turn-on probe for the selective detection of Al3+ ions. This sensor demonstrated significant potential for intracellular detection of Al3+ ions, offering insights into its applications in biological and environmental monitoring (Mondal et al., 2015).

Industrial Effluents Treatment

Research into the solid-phase extraction of polar benzene- and naphthalenesulfonates from industrial effluents, followed by determination with ion-pair chromatography/electrospray-mass spectrometry, underscores the environmental significance of these compounds. Such studies are pivotal for developing effective methods for monitoring and treating industrial pollutants (Alonso et al., 1999).

Properties

IUPAC Name

(NE)-N-[(2-hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-13-6-9-15(10-7-13)23(21,22)19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYGPLQLYOSVIH-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322355
Record name (NE)-N-[(2-hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203203
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314248-24-3
Record name (NE)-N-[(2-hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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